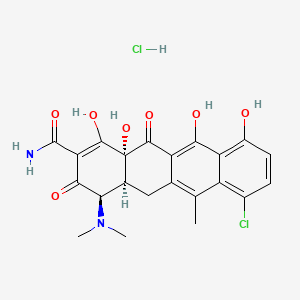

4-Epianhydrochlortetracycline Hydrochloride

Description

Properties

IUPAC Name |

(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-PXAZKYFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716137 | |

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158018-53-2 | |

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Dual-Faceted Mechanism of Action: 4-Epianhydrochlortetracycline Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Epianhydrochlortetracycline hydrochloride, a derivative and major degradation product of the tetracycline class of antibiotics, presents a compelling dual mechanism of action with therapeutic potential beyond its antimicrobial origins. This technical guide elucidates the core mechanisms through which this molecule exerts its biological effects, focusing on its roles as an inhibitor of bacterial protein synthesis and a potent modulator of matrix metalloproteinases (MMPs). This document provides a comprehensive overview of its antibacterial activity and its influence on extracellular matrix remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Antibacterial Mechanism of Action: Inhibition of Protein Synthesis

While sometimes described as having lost significant antibiotic activity compared to its parent compounds, this compound retains measurable inhibitory effects against a range of bacteria.[1][2][] Its primary antibacterial mechanism, consistent with the tetracycline family, is the disruption of protein synthesis via interaction with the bacterial ribosome.

Tetracyclines, as a class, are known to bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal A-site.[4] This action prevents the addition of new amino acids to the growing polypeptide chain, leading to a bacteriostatic effect. While the specific binding affinity and kinetics of this compound to the 30S subunit require further detailed investigation, its activity against several bacterial strains has been quantified.

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) of this compound has been determined for several bacterial species.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) |

| Shewanella | 2 mg/L |

| Escherichia coli | 1 mg/L |

| Pseudomonas aeruginosa | 64 mg/L |

| Pseudomonas | Active |

| Agrobacterium | Active |

| Moraxella | Active |

| Bacillus | Active |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria. [1][2][]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using a broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Culture Preparation: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A suspension is then prepared in a sterile saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution Series: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (or another suitable broth medium) in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.

Logical Workflow for MIC Determination

Figure 1: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Inhibition of Matrix Metalloproteinases (MMPs)

Beyond its antibacterial properties, this compound has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[5][6] This inhibitory activity positions it as a candidate for research in chronic inflammatory diseases, cancer, and other conditions characterized by excessive tissue destruction.[5][6]

The primary target within the MMP family appears to be gelatinase B (MMP-9).[5][7] The inhibition of MMP-9 by tetracycline analogs is thought to occur through chelation of the zinc ion at the enzyme's active site, a mechanism common to many tetracycline derivatives.

Quantitative MMP Inhibition

The inhibitory effect of this compound on gelatinase B (MMP-9) has been quantified.

| Concentration | Inhibition of Gelatinase B (MMP-9) |

| 500 µg/mL | 100% |

| 125 µg/mL | 70% |

| 31 µg/mL | 40% |

Table 2: In-vitro Inhibition of Gelatinase B (MMP-9) by this compound. [5]

Downstream Effects: Inhibition of Osteoclast Differentiation

Recent research has illuminated a downstream consequence of MMP-9 inhibition by tetracycline analogs, including the suppression of osteoclast differentiation.[8] MMP-9 is involved in the cleavage of histone H3, a crucial event for osteoclast formation. By inhibiting MMP-9, tetracycline analogs can block this histone modification, thereby impeding the signaling pathways that lead to osteoclastogenesis.[8] This suggests a potential therapeutic application in bone-related disorders such as osteoporosis.[8]

Signaling Pathway: MMP-9 Inhibition and Osteoclastogenesis

Figure 2: Proposed signaling pathway for the inhibition of osteoclast differentiation.

Experimental Protocol: Gelatinase B (MMP-9) Inhibition Assay

The following is a generalized protocol based on the principles of MMP activity assays, such as the one described by Paemen et al., 1996.

-

Enzyme Activation: Pro-MMP-9 is activated to its catalytic form using an agent like p-aminophenylmercuric acetate (APMA).

-

Inhibitor Pre-incubation: The activated MMP-9 is pre-incubated with various concentrations of this compound in an appropriate assay buffer.

-

Substrate Addition: A fluorescently labeled gelatin substrate is added to the enzyme-inhibitor mixture.

-

Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the gelatin substrate by MMP-9, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of an uninhibited control.

Toxicological Profile: Zebrafish Embryo Model

Studies on zebrafish embryos have provided insights into the potential toxicity of this compound. These studies indicate dose-dependent lethal and developmental effects.

| Parameter | Concentration / Value | Exposure Time |

| LC50 (Lethal Concentration, 50%) | 29.13 mg/L | 96 hours |

| EC50 (Effect Concentration, 50% for malformation) | 8.57 mg/L | 96 hours |

| Delayed Hatching | 5-20.0 mg/L | - |

| Heart Rate Inhibition | 10-20 mg/L | - |

Table 3: Toxicological Effects of this compound on Zebrafish Embryos. [1]

Oxidative Stress and Apoptosis

Exposure of zebrafish embryos to this compound has been shown to induce oxidative stress, as evidenced by increased levels of reactive oxygen species (ROS), malondialdehyde (MDA), and protein carbonyl (PC) content.[1] This oxidative stress is linked to the induction of cell apoptosis.[1]

Experimental Workflow: Zebrafish Embryo Toxicity Assay

Figure 3: Experimental workflow for assessing toxicity in a zebrafish embryo model.

Conclusion

This compound exhibits a multifaceted mechanism of action, functioning as both an antibacterial agent and an inhibitor of matrix metalloproteinases. Its ability to disrupt bacterial protein synthesis, coupled with its potent inhibition of MMP-9, suggests a broad range of potential therapeutic applications. The downstream effects of MMP-9 inhibition on processes like osteoclast differentiation open new avenues for research in inflammatory and bone-degenerative diseases. Further investigation into the specific molecular interactions and the optimization of its therapeutic index will be crucial for harnessing the full potential of this intriguing tetracycline derivative. The provided data and protocols offer a foundational resource for researchers and drug development professionals dedicated to exploring its clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Tetracycline Analogs Inhibit Osteoclast Differentiation by Suppressing MMP-9-Mediated Histone H3 Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Epianhydrochlortetracycline Hydrochloride: A Technical Guide to a Key Tetracycline Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-epianhydrochlortetracycline hydrochloride (EACTC) is a significant degradation product of chlortetracycline (CTC), a broad-spectrum antibiotic widely used in veterinary and human medicine. The formation of EACTC occurs under various conditions, including acidic environments and exposure to light, leading to a loss of antibacterial activity of the parent compound. However, EACTC is not an inert substance; it exhibits its own biological activities and toxicological profile, making its study crucial for understanding the overall safety and stability of CTC-containing pharmaceutical products. This technical guide provides an in-depth overview of EACTC, focusing on its formation, analytical determination, and biological effects.

Chemical Properties and Formation

4-epianhydrochlortetracycline is a derivative of tetracycline that lacks antibiotic activity but has been noted to inhibit matrix metalloproteinase-9 (MMP-9) activity.[1] It is formed from chlortetracycline through two primary degradation pathways: epimerization at carbon 4 and dehydration.

Chemical Structure:

-

Chemical Name: (4R,4aS,12aS)- 7-chloro-4-(dimethylamino)-1,4,4a,5,12a,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide, monohydrochloride[1]

-

CAS Number: 158018-53-2[1]

-

Molecular Formula: C₂₂H₂₁ClN₂O₇ • HCl[1]

-

Molecular Weight: 497.3 g/mol [1]

The degradation of tetracyclines, including chlortetracycline, can proceed through various pathways such as ring openings, C-N bond cleavage, demethylation, dehydroxylation, and desaturation.[2] In microbial fuel cells, the degradation of CTC has been observed to start with the breaking of a hydrogen atom and a hydroxyl group, leading to dehydrated CTC, followed by the loss of a chlorine atom to form dechlorinated CTC.[3][4]

Quantitative Data on Degradation and Toxicity

The degradation of chlortetracycline and the toxicity of its degradation products have been the subject of several quantitative studies.

Chlortetracycline Degradation Kinetics

The degradation of tetracycline to its epimers and degradation products, including 4-epianhydrotetracycline, has been studied in acidic phosphate solution. The following table summarizes the first-order rate constants for the degradation of tetracycline at pH 1.5.

| Temperature (°C) | k₁ (Tetracycline -> Epitetracycline) (hr⁻¹) | k₂ (Epitetracycline -> Tetracycline) (hr⁻¹) | k₃ (Tetracycline -> Anhydrotetracycline) (hr⁻¹) | k₄ (Epitetracycline -> Anhydrotetracycline) (hr⁻¹) |

| 50 | 0.045 | 0.028 | 0.015 | 0.023 |

| 60 | 0.102 | 0.063 | 0.041 | 0.062 |

| 70 | 0.220 | 0.136 | 0.105 | 0.158 |

| 80 | 0.450 | 0.278 | 0.255 | 0.383 |

Data adapted from a study on tetracycline degradation kinetics in acidic phosphate solution.[1]

In another study, the degradation of chlortetracycline hydrochloride using peroxymonosulfate activation on natural manganese sand under optimized conditions (PMS amount 2.02g/L, NMS dosage 0.29g/L and pH 3.87) resulted in an 81.65% degradation of CTC.[5][6] Photodegradation experiments using a BiVO4 composite material showed a 76.39% degradation of chlortetracycline hydrochloride after 160 minutes.[7]

Toxicological Data of 4-Epianhydrochlortetracycline

Studies on zebrafish embryos have provided quantitative data on the toxicity of 4-epianhydrotetracycline (4-EATC).

| Endpoint | Concentration Range | Observation |

| Oxidative Stress | 1.25 - 2.50 mg/L | No significant increase in ROS, MDA, and PC. Significant increase in SOD activity. |

| 5.00 - 20.0 mg/L | Significant increase in ROS, MDA, and PC. Significant decrease in SOD activity. | |

| Apoptosis | Increasing Concentrations | Enhanced rate of apoptosis, with the pericardium being the most frequent site. |

Data from a study on the effects of 4-EATC on zebrafish embryos.[3]

Experimental Protocols

Induction of Chlortetracycline Degradation under Acidic Conditions

This protocol is based on studies of tetracycline degradation in acidic solutions.[3]

Objective: To induce the degradation of chlortetracycline to 4-epianhydrochlortetracycline in a controlled laboratory setting.

Materials:

-

Chlortetracycline hydrochloride (CTC)

-

Phosphate buffer (pH 1.5)

-

High-performance liquid chromatograph (HPLC) system

-

Thermostatically controlled water bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a stock solution of CTC in the phosphate buffer (pH 1.5).

-

Aliquot the CTC solution into several sealed vials.

-

Place the vials in a thermostatically controlled water bath set to a desired temperature (e.g., 50, 60, 70, or 80°C).

-

At predetermined time intervals, remove a vial from the water bath and immediately cool it in an ice bath to stop the reaction.

-

Filter the sample through a 0.45 µm syringe filter.

-

Analyze the sample using a validated HPLC method to quantify the concentrations of CTC and its degradation products, including EACTC.

HPLC Method for the Analysis of 4-Epianhydrochlortetracycline

This protocol is a composite based on established HPLC methods for tetracycline and its impurities.[2][7][8]

Objective: To separate and quantify 4-epianhydrochlortetracycline from chlortetracycline and other related substances.

Instrumentation:

-

HPLC system with a UV detector

-

Column: Acclaim™ Polar Advantage II (PA2), 4.6 × 150 mm, 3 µm particle size, or a microparticulate phenyl column (3.9 mm i.d. X 30 cm).[2][7]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium dihydrogen orthophosphate

-

Orthophosphoric acid

-

Deionized water

-

This compound reference standard

-

Chlortetracycline hydrochloride reference standard

Chromatographic Conditions:

-

Mobile Phase A: 20 mM ammonium dihydrogen orthophosphate in water, pH adjusted to 2.2 with orthophosphoric acid.[7]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A step gradient of 12-22% acetonitrile in the phosphate buffer.[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of EACTC and CTC reference standards in Mobile Phase A. From these, prepare working standard solutions of known concentrations.

-

Sample Preparation: Dissolve the sample containing CTC and its degradation products in Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks based on the retention times of the reference standards. Quantify the amount of EACTC in the sample by comparing its peak area to the peak area of the EACTC standard of a known concentration.

Signaling Pathways and Biological Effects

4-epianhydrochlortetracycline has been shown to induce oxidative stress and apoptosis. The following diagrams illustrate the putative signaling pathways involved in these processes.

Oxidative Stress Induction by EACTC

EACTC exposure can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This is characterized by an increase in reactive oxygen species (ROS) and subsequent cellular damage. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response.[9][10] Under oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus to activate the transcription of antioxidant genes.

Caption: EACTC-induced oxidative stress pathway.

Apoptosis Induction by EACTC

EACTC can trigger programmed cell death, or apoptosis. This process involves a cascade of events mediated by caspases and regulated by the Bcl-2 family of proteins. The intrinsic pathway of apoptosis is initiated by cellular stress and involves the mitochondria.

Caption: Intrinsic apoptosis pathway induced by EACTC.

Conclusion

This compound is a critical degradation product of chlortetracycline that warrants careful consideration in the development and quality control of pharmaceutical products. Its formation leads to the loss of antibiotic efficacy and introduces a substance with distinct toxicological properties, including the induction of oxidative stress and apoptosis. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals to further investigate the characteristics and implications of EACTC. A thorough understanding of this degradation product is essential for ensuring the safety and stability of tetracycline-based therapies.

References

- 1. matsc.ktu.lt [matsc.ktu.lt]

- 2. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 10. The Keap1-Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 4-Epianhydrochlortetracycline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epianhydrochlortetracycline hydrochloride (EACTC) is a degradation product of the antibiotic chlortetracycline. The formation of such degradation products can occur during the manufacturing process, storage, or even within the biological system. As impurities and degradation products can have their own toxicological profiles, sometimes more potent than the parent compound, a thorough understanding of their potential adverse effects is crucial for drug safety and development.[1] This technical guide provides a comprehensive overview of the available toxicological data on this compound and its close analogue, 4-epianhydrotetracycline hydrochloride (EATC), a degradation product of tetracycline.

This document summarizes key findings on acute, subchronic, and developmental toxicity, and explores the potential mechanisms of toxicity, including oxidative stress and interference with metabolic pathways. Where data for EACTC is limited, information from studies on EATC and the parent tetracycline compounds is presented to provide a broader context and highlight areas for future research.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the immediate adverse effects of a substance following a single or short-term exposure. For tetracycline degradation products, these studies have indicated a higher toxicity compared to the parent compounds.

Quantitative Acute Toxicity Data

| Test Substance | Species | Endpoint | Value | Reference |

| 4-Epianhydrotetracycline | Chick Embryo | LD50 | 4.8 times lower than tetracycline hydrochloride | [2] |

| 4-Epianhydrotetracycline | Zebrafish Embryo (96h) | LC50 | 29.13 mg/L | [3][4] |

Experimental Protocols

Zebrafish Embryo Acute Toxicity Test (OECD 236)

The zebrafish embryo acute toxicity test is a widely used alternative method for assessing acute aquatic toxicity. The protocol is standardized under OECD Test Guideline 236.

-

Test Organism: Zebrafish (Danio rerio) embryos, from fertilization up to 96 hours post-fertilization (hpf).

-

Exposure: Newly fertilized eggs are exposed to a range of concentrations of the test substance in a static or semi-static system.

-

Duration: 96 hours.

-

Endpoints: The primary endpoint is lethality, determined by observing coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

-

Data Analysis: The Lethal Concentration 50 (LC50), the concentration estimated to cause mortality in 50% of the test embryos, is calculated.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies provide insights into the adverse effects of repeated or long-term exposure to a substance. Data in this area for this compound is limited but a key 90-day study in rats provides valuable information.

Quantitative Subchronic Toxicity Data

A 90-day oral toxicity study of 4-epianhydrochlortetracycline (EACTC) in rats revealed significant toxic effects at a dose of 10 mg/kg body weight/day. The study did not establish a No-Observed-Adverse-Effect Level (NOAEL).

| Test Substance | Species | Duration | Route | Dose | Observed Effects | Reference | |---|---|---|---|---|---| | 4-Epianhydrochlortetracycline (EACTC) | Rat | 90 days | Oral | 10 mg/kg bw/day | Significant decreases in body weight, red blood cell counts, and hemoglobin concentrations. Significant increases in blood urea nitrogen (BUN), serum glutamic oxaloacetic transaminase (SGOT), and serum glutamic pyruvic transaminase (SGPT), suggesting liver and kidney damage. | |

Note: A specific citation for this 90-day study was not found in the provided search results. This information should be considered with caution until a primary source can be identified.

Experimental Protocols

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This guideline provides a framework for evaluating the subchronic oral toxicity of a substance.

-

Test Species: Typically rats.

-

Administration: The test substance is administered orally (e.g., via gavage, in feed, or drinking water) daily for 90 days.

-

Dose Levels: At least three dose levels and a control group are used.

-

Observations: Include clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, and detailed post-mortem examinations (gross necropsy and histopathology of major organs).

-

Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and characterization of target organ toxicity.[5][6]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity studies for this compound were identified. For the parent compound, tetracycline hydrochloride, long-term carcinogenicity studies in rats and mice have been conducted. These studies did not find evidence of carcinogenic activity.[7]

Experimental Protocols

Carcinogenicity Studies (OECD 451)

This guideline outlines the procedures for long-term carcinogenicity studies in rodents.

-

Test Species: Typically rats and mice.

-

Duration: Usually 18-24 months for mice and 24 months for rats.

-

Administration: The test substance is administered daily via an appropriate route (oral, dermal, or inhalation).

-

Endpoints: The primary endpoint is the incidence of neoplasms in treated groups compared to control groups.[8][9][10][11]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound in mammals is scarce. However, studies on 4-epianhydrotetracycline in non-mammalian models suggest a potential for developmental toxicity.

Quantitative Developmental Toxicity Data

| Test Substance | Species | Endpoint | Value | Observed Effects | Reference |

| 4-Epianhydrotetracycline | Zebrafish Embryo (96h) | EC50 | 8.57 mg/L | Malformations | [3][4] |

| 4-Epianhydrotetracycline | Chick Embryo | - | 500 gamma/embryo | Extremely pronounced anomalies in development | [2] |

Experimental Protocols

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides preliminary information on potential effects on fertility, pregnancy, and offspring development.

-

Test Species: Typically rats.

-

Dosing: The test substance is administered to both males and females before mating, during mating, and to females during gestation and lactation.

-

Endpoints: Include fertility indices, gestation length, litter size, and pup viability, growth, and development.[12]

Mechanisms of Toxicity

The available evidence suggests that the toxicity of 4-epianhydrotetracycline and its chlorinated analogue may be mediated through oxidative stress and disruption of the tryptophan metabolic pathway.

Oxidative Stress

Studies in zebrafish embryos have shown that exposure to 4-epianhydrotetracycline leads to a significant increase in reactive oxygen species (ROS), malondialdehyde (MDA) concentrations, and protein carbonyl (PC) contents, all of which are markers of oxidative damage.[13]

Experimental Workflow: Oxidative Stress Measurement in Zebrafish Embryos

Workflow for assessing oxidative stress in zebrafish embryos exposed to 4-EATC.

Tryptophan Metabolism

Transcriptome analysis of zebrafish embryos exposed to 4-epianhydrotetracycline revealed a significant enrichment of differentially expressed genes in the tryptophan metabolism pathway.[4] Specifically, the expression of genes involved in the kynurenine pathway was altered, suggesting that disruption of tryptophan catabolism is a potential mechanism of toxicity.[4] The kynurenine pathway is crucial for many physiological processes, and its dysregulation can lead to the production of neurotoxic metabolites.[14][15]

Signaling Pathway: Tryptophan Metabolism

Simplified diagram of the Tryptophan metabolism pathway and potential disruption points.

Conclusion

The available toxicological data for this compound and its analogue, 4-epianhydrotetracycline hydrochloride, indicate a potential for significant toxicity, particularly in terms of acute and developmental effects. The toxicity of these degradation products appears to be greater than that of the parent tetracycline compounds. The primary mechanisms of toxicity seem to involve the induction of oxidative stress and the disruption of the tryptophan metabolism pathway.

However, there are significant data gaps, especially concerning the chronic, carcinogenic, and reproductive toxicity of this compound in mammals. The 90-day rat study provides crucial information on subchronic toxicity but a NOAEL was not established, indicating that adverse effects may occur at lower doses.

For drug development professionals, these findings underscore the importance of carefully monitoring and controlling the levels of this compound as an impurity in chlortetracycline-based pharmaceutical products. Further research is warranted to fully characterize the toxicological profile of this compound and to establish safe exposure limits. The experimental protocols and mechanistic insights provided in this guide can serve as a foundation for designing future toxicological assessments.

References

- 1. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]

- 2. [Embryotoxicity and the immunodepressive action of tetracycline and its epi- and anhydro- derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Developmental toxicity and transcriptome analysis of 4-epianhydrotetracycline to zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. policycommons.net [policycommons.net]

- 9. Oecd 541 guidelines | PPTX [slideshare.net]

- 10. quantics.co.uk [quantics.co.uk]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. [4-Epianhydrotetracycline Hydrochloride (50 mg)] - CAS [4465-65-0] [store.usp.org]

- 14. 4-Epianhydrotetracycline hydrochloride - 4-Epianhydrotetracycline hydrochloride, (4R [sigmaaldrich.com]

- 15. 4-Epianhydrotetracycline hydrochloride CRS [lgcstandards.com]

4-epianhydrochlortetracycline hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epianhydrochlortetracycline hydrochloride is a significant degradation product of chlortetracycline, a broad-spectrum antibiotic. Its formation, primarily through acid-catalyzed epimerization and dehydration, is a critical parameter in the quality control and stability testing of chlortetracycline-based pharmaceutical products. While devoid of antibiotic activity, this impurity is of interest to researchers due to its distinct biological activities, including the inhibition of matrix metalloproteinases. This technical guide provides a comprehensive overview of the chemical properties, formation, and analytical methodologies related to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 158018-53-2 | [1] |

| Molecular Formula | C₂₂H₂₁ClN₂O₇ • HCl | [1] |

| Molecular Weight | 497.3 g/mol | [1] |

| IUPAC Name | (4R,4aS,12aS)-7-chloro-4-(dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide, monohydrochloride | [1] |

| Synonyms | EATC hydrochloride, 4-Epi-anhydrochlortetracycline hydrochloride | |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | [1] |

| Storage | Store at -20°C. | [1] |

| Stability | Sensitive to air, light, and moisture. | |

| Purity | ≥95% | [1] |

Formation Pathway

This compound is formed from chlortetracycline under acidic conditions. The process involves two main steps: epimerization at the C4 position followed by dehydration.

Caption: Acid-catalyzed formation of 4-epianhydrochlortetracycline from chlortetracycline.

Biological Activity

Unlike its parent compound, this compound lacks antibiotic activity.[1] However, it has been identified as an inhibitor of matrix metalloproteinase-9 (MMP-9).[1] Its activity against MMP-9 is dose-dependent, and it can completely inhibit neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml.[1] Studies have also indicated that this compound can induce apoptosis in zebrafish embryos.

Experimental Protocols

Analytical Methodologies

The analysis and purification of this compound are typically performed using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). The following outlines a general approach based on established methods for tetracycline impurities.

Objective: To separate and quantify this compound from a sample matrix.

Instrumentation:

-

HPLC or UHPLC system equipped with a UV detector.

Columns:

-

A C8 or a specialized polar-modified column is often suitable. For instance, a Thermo Scientific Acclaim™ Polar Advantage II (PA2) column (4.6 × 150 mm, 3 µm) has been shown to be effective.

Mobile Phase:

-

A common mobile phase consists of a gradient mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile in an ammonium dihydrogen orthophosphate buffer at a pH of 2.2 can be used.

Detection:

-

UV detection at a wavelength of 280 nm is typically employed.

General Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the initial mobile phase). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing the analyte in the initial mobile phase. The sample may require filtration through a 0.22 µm filter before injection.

-

Chromatographic Analysis: Inject the prepared standard solutions and samples into the HPLC or UHPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the analyte in the sample by comparing its peak area to the calibration curve.

Spectral Data

Conclusion

This compound is a critical impurity in the manufacturing and formulation of chlortetracycline. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for ensuring the quality, safety, and efficacy of chlortetracycline-based pharmaceuticals. While its biological activity as an MMP-9 inhibitor presents an area for further research, its presence in drug products must be carefully controlled. The analytical methods outlined in this guide provide a foundation for researchers and quality control professionals working with this compound.

References

The Role of 4-Epianhydrochlortetracycline Hydrochloride in Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Epianhydrochlortetracycline hydrochloride is a primary degradation product of the antibiotic chlortetracycline. While often considered to possess significantly lower antibacterial activity than its parent compound, its presence in pharmaceutical formulations and environmental samples necessitates a thorough understanding of its potential contributions to the complex landscape of antibiotic resistance. This technical guide provides an in-depth analysis of this compound, summarizing its known biological activities, its interactions with key bacterial resistance mechanisms, and detailed experimental protocols for its study. Emerging evidence suggests that while its direct antimicrobial efficacy is diminished, its role as a potential inducer of resistance genes warrants careful consideration.

Introduction: The Degradation Product in Focus

Chlortetracycline, a member of the tetracycline class of antibiotics, is susceptible to degradation under various conditions, leading to the formation of several related compounds. One of the most significant of these is 4-epianhydrochlortetracycline, which is formed through epimerization at the C4 position and subsequent dehydration. This guide focuses on the hydrochloride salt of this particular degradation product and its implications for antibiotic resistance.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₂₁ClN₂O₇ · HCl |

| Molecular Weight | 497.3 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMF and DMSO. Sparingly soluble in ethanol and methanol. |

Antimicrobial Activity: A Diminished but Present Threat

While generally considered less potent than its parent compound, this compound does exhibit some level of antibacterial activity. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

| Organism | 4-Epianhydrochlortetracycline HCl MIC (mg/L) | Chlortetracycline HCl MIC (mg/L) - Representative Values |

| Shewanella | 2[1] | Data not available |

| Escherichia coli | 1[1] | 2 - 16 |

| Pseudomonas aeruginosa | 64[1] | >128 |

Note: Chlortetracycline MIC values are representative and can vary based on the specific strain and testing conditions.

The data indicates that while active against some bacteria, the potency of 4-epianhydrochlortetracycline is significantly lower than that of chlortetracycline, particularly against organisms like E. coli. Its activity against P. aeruginosa, a bacterium known for its intrinsic resistance, is notably poor.

Role in Antibiotic Resistance Mechanisms

The primary concern regarding this compound is not its direct antimicrobial action, but its potential to influence established resistance mechanisms.

Induction of Resistance Genes

Tetracycline resistance is often mediated by the acquisition of resistance genes, such as those encoding for efflux pumps (tetA) or ribosomal protection proteins (tetM). The expression of these genes is typically regulated by a repressor protein, TetR, which binds to the operator region of the tet operon. In the presence of tetracycline, the antibiotic binds to TetR, causing a conformational change that leads to its dissociation from the DNA and subsequent transcription of the resistance genes.

Studies on the related compound, anhydrotetracycline, have shown it to be a more potent inducer of tet gene expression than tetracycline itself[2]. This is a critical finding, as it suggests that degradation products may play a significant role in priming bacteria for resistance, even at sub-inhibitory concentrations. While direct studies on 4-epianhydrochlortetracycline as an inducer are limited, its structural similarity to anhydrotetracycline suggests a similar potential.

Figure 1. Simplified logical relationship of the tetracycline-inducible resistance mechanism.

Interaction with Efflux Pumps

Bacterial efflux pumps are a primary defense mechanism against antibiotics, actively transporting them out of the cell. The question of whether this compound is a substrate or an inhibitor of these pumps is crucial to understanding its role in resistance. While direct experimental evidence is lacking, its structural similarity to tetracycline suggests it could be a substrate for pumps like TetA. If it is a substrate but a poor antibacterial agent, it could potentially compete with more potent antibiotics for efflux, though this is speculative.

Ribosomal Protection

Ribosomal protection proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline from its binding site, thus allowing protein synthesis to continue. These proteins are GTPases and their function is dependent on GTP binding and hydrolysis[3]. Given the structural alterations in 4-epianhydrochlortetracycline, particularly the aromatization of the C ring, its binding affinity to the ribosome is likely altered compared to chlortetracycline. A weaker interaction with the ribosome would inherently make it a less effective antibiotic and could also influence its interaction with ribosomal protection proteins.

Figure 2. Signaling pathway of Tet(M)-mediated ribosomal protection.

Experimental Protocols

To facilitate further research into the role of this compound in antibiotic resistance, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) or Agar (MHA)

-

96-well microtiter plates (for broth microdilution)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

Chlortetracycline hydrochloride stock solution (for comparison)

-

Incubator

Protocol (Broth Microdilution):

-

Prepare a serial two-fold dilution of this compound and chlortetracycline hydrochloride in MHB in a 96-well plate.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

References

- 1. Multicopy Tn10 tet plasmids confer sensitivity to induction of tet gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Odyssey of Chlortetracycline: A Guide to the Formation of 4-Epianhydrochlortetracycline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical transformation of chlortetracycline (CTC), a widely used tetracycline antibiotic, into its degradation product, 4-epianhydrochlortetracycline (EACTC). Understanding this pathway is of paramount importance for drug development, stability studies, and quality control, as the formation of EACTC can impact the therapeutic efficacy and safety of chlortetracycline-based pharmaceutical products. This guide provides a comprehensive overview of the chemical mechanisms, influencing factors, quantitative data, and detailed experimental protocols for the analysis of this transformation.

The Transformation Pathway: From Chlortetracycline to 4-Epianhydrochlortetracycline

The formation of 4-epianhydrochlortetracycline from chlortetracycline is a multi-step process primarily driven by acidic conditions and elevated temperatures. The two key reactions involved are C4-epimerization and subsequent dehydration.

Step 1: C4-Epimerization of Chlortetracycline

The initial step in the degradation pathway is the reversible epimerization of chlortetracycline at the C4 position of the tetracycline ring structure. This reaction leads to the formation of 4-epichlortetracycline (ECTC). The equilibrium between CTC and ECTC is dynamic, and in solution, both epimers coexist. This epimerization follows first-order reversible reaction kinetics.[1] The environment significantly influences the rate of this reaction, with phosphate and citrate ions known to accelerate the process.[1]

It is also crucial to recognize that both chlortetracycline and its epimer can exist in keto and enol tautomeric forms. In aqueous solutions, these tautomers are in equilibrium, further adding to the complexity of the system.

Step 2: Acid-Catalyzed Dehydration

Under acidic conditions, particularly at a pH below 2, the 4-epichlortetracycline molecule can undergo dehydration. This reaction involves the elimination of a water molecule from the C6 and C5a positions of the tetracycline ring, leading to the formation of the more stable, aromatic C-ring structure characteristic of 4-epianhydrochlortetracycline. This acid-catalyzed dehydration is a critical step in the formation of this degradation product.

The overall transformation can be visualized as follows:

Factors Influencing the Formation of 4-Epianhydrochlortetracycline

Several environmental and chemical factors can significantly influence the rate and extent of 4-epianhydrochlortetracycline formation.

-

pH: Acidic conditions are the primary driver for the dehydration step. The stability of chlortetracycline and its epimers is generally higher in the pH range of 3-4, while degradation increases at pH values above 5.

-

Temperature: Elevated temperatures accelerate both the epimerization and dehydration reactions. The degradation of tetracyclines, including chlortetracycline, is significantly faster at higher temperatures.[2]

-

Presence of Ions: As mentioned, ions such as phosphate and citrate can catalyze the epimerization of chlortetracycline.[1]

-

Light: Photolysis can also contribute to the degradation of chlortetracyclines, although the presence or absence of oxygen does not appear to have a significant influence on their chemical stability.

Quantitative Analysis of Chlortetracycline Degradation

The degradation of chlortetracycline and the formation of its byproducts can be quantified to understand the kinetics of the reactions under various conditions. The following tables summarize key quantitative data gathered from the literature.

| Condition | Half-life (t½) of Chlortetracycline | Reference |

| pH 7, 22°C | 9.7 weeks | [3] |

| pH 2, 22°C | < 6 hours | [3] |

| pH 11, 22°C | < 6 hours | [3] |

| 70°C in ddH₂O | 1.66 - 7.62 hours | [2] |

| 60°C in ddH₂O | 3.29 - 21.39 hours | [2] |

| 50°C in ddH₂O | 9.25 - 57.19 hours | [2] |

| Temperature | Degradation after 25 days (in swine manure) |

| 22°C | 44% |

| 38°C | 96% |

| 55°C | 98% |

Experimental Protocols for Analysis

The accurate analysis of chlortetracycline and its degradation products, including 4-epianhydrochlortetracycline, is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation for Pharmaceutical Formulations

A general procedure for the preparation of samples from pharmaceutical capsules is as follows:

-

Composite Sample: A composite is prepared by mixing the contents of five individual capsules.

-

Dissolution: An accurately weighed portion of the composite, equivalent to a specific amount of chlortetracycline hydrochloride, is dissolved in a suitable solvent, such as distilled water or a buffer solution.

-

Extraction: For solid dosage forms, shaking or sonication may be required to ensure complete dissolution.

-

Dilution: The solution is then diluted to a known volume to bring the concentration of the analyte within the calibration range of the analytical instrument.

-

Filtration: Prior to injection into the HPLC system, the sample solution should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

HPLC-UV Method for the Separation and Quantification

This section outlines a typical HPLC-UV method for the analysis of chlortetracycline and its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 or a phenyl-based reversed-phase column is commonly used. For example, a microparticulate phenyl column (3.9 mm i.d. x 30 cm).[4]

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.2 M phosphate buffer at pH 2.2) and an organic modifier like acetonitrile.[4] A step gradient of 12-22% acetonitrile can be effective.[4]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection Wavelength: The UV detector is typically set at a wavelength where both chlortetracycline and its degradation products exhibit significant absorbance, for example, 280 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a certified reference standard.

The following diagram illustrates a typical experimental workflow for the analysis of chlortetracycline and its degradation products.

Conclusion

The formation of 4-epianhydrochlortetracycline is a critical degradation pathway for chlortetracycline, driven primarily by epimerization and subsequent acid-catalyzed dehydration. A thorough understanding of the underlying chemical principles, influencing factors, and analytical methodologies is essential for professionals in the pharmaceutical industry to ensure the quality, stability, and safety of chlortetracycline-containing products. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate and control this important chemical transformation.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Epianhydrochlortetracycline Hydrochloride as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the proper use of 4-epianhydrochlortetracycline hydrochloride as a reference standard in analytical testing, primarily for the quality control of tetracycline-based pharmaceutical products.

Introduction

This compound is a key degradation product of chlortetracycline and tetracycline.[1][2] Its presence and concentration in tetracycline-based drug substances and products are critical quality attributes that need to be monitored to ensure product safety and efficacy. As a certified reference material (CRM), this compound serves as a primary or secondary standard for the accurate identification and quantification of this impurity in analytical procedures such as High-Performance Liquid Chromatography (HPLC).[2] This document outlines the essential information and protocols for its use.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₂H₂₁ClN₂O₇ · HCl |

| Molecular Weight | 497.3 g/mol |

| CAS Number | 158018-53-2 |

| Appearance | Solid |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. |

| Storage Conditions | -20°C |

| Stability | ≥ 4 years when stored properly |

Data sourced from publicly available information.

Proper storage and handling of the reference standard are critical to maintain its integrity and ensure accurate analytical results. The standard should be stored at the recommended temperature and protected from moisture and light.

Application: Quantification of 4-Epianhydrochlortetracycline in Tetracycline Drug Products by HPLC

The primary application of this compound as a reference standard is in the chromatographic analysis of tetracycline and its related compounds. It is used to identify and quantify the 4-epianhydrochlortetracycline impurity in bulk drug substances and finished pharmaceutical products.

Principle

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for the separation and quantification of tetracycline and its impurities. The method utilizes a C18 or other suitable stationary phase and a mobile phase gradient to achieve separation. The concentration of 4-epianhydrochlortetracycline in a sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of a known concentration of the this compound reference standard.

Experimental Protocol: HPLC Analysis

This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

3.2.1. Materials and Reagents

-

This compound Reference Standard

-

Tetracycline hydrochloride sample

-

Acetonitrile (HPLC grade)

-

Ammonium dihydrogen orthophosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm membrane filters

3.2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

3.2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3 µm particle size |

| Mobile Phase A | 20 mM Ammonium dihydrogen orthophosphate, pH 2.2 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 16 | |

| 20 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

3.2.4. Preparation of Solutions

-

Mobile Phase A (20 mM Ammonium dihydrogen orthophosphate, pH 2.2): Dissolve 2.3 g of ammonium dihydrogen orthophosphate in 1 L of deionized water. Adjust the pH to 2.2 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[1]

-

Stock Standard Solution of 4-Epianhydrochlortetracycline (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with Mobile Phase A to achieve concentrations in the expected range of the impurity in the sample (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

-

Sample Solution (Tetracycline HCl, 1 mg/mL): Accurately weigh approximately 50 mg of the tetracycline hydrochloride sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonicate if necessary. Filter the solution through a 0.45 µm syringe filter prior to injection.

3.2.5. System Suitability

Before sample analysis, the performance of the chromatographic system must be verified.

-

Procedure: Inject the working standard solution containing 1.0 µg/mL of 4-epianhydrochlortetracycline five times.

-

Acceptance Criteria:

-

The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

-

The tailing factor for the 4-epianhydrochlortetracycline peak should be not more than 2.0.

-

The theoretical plate count for the 4-epianhydrochlortetracycline peak should be not less than 2000.

-

3.2.6. Data Analysis and Calculation

-

Inject the blank (Mobile Phase A), working standard solutions, and the sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

Construct a calibration curve by plotting the peak area of 4-epianhydrochlortetracycline versus its concentration for the working standard solutions.

-

Determine the concentration of 4-epianhydrochlortetracycline in the sample solution from the calibration curve.

-

Calculate the percentage of 4-epianhydrochlortetracycline impurity in the tetracycline hydrochloride sample using the following formula:

Where:

-

C_impurity is the concentration of 4-epianhydrochlortetracycline in the sample solution (µg/mL)

-

C_sample is the concentration of the tetracycline hydrochloride sample solution (µg/mL)

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 4-epianhydrochlortetracycline impurity in a tetracycline sample using the reference standard.

Caption: General workflow for impurity quantification.

Logical Relationship for Reference Standard Use

The diagram below outlines the logical steps and considerations when using a reference standard for analytical testing.

Caption: Logical steps for reference standard use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload | Use a new column, ensure mobile phase pH is correctly adjusted, inject a lower concentration of the sample. |

| Inconsistent retention times | Fluctuation in mobile phase composition, column temperature not stable, pump malfunction | Prepare fresh mobile phase, ensure the column oven is functioning correctly, service the HPLC pump. |

| No peak for the reference standard | Incorrect wavelength, detector malfunction, no injection | Verify the detector wavelength, check detector lamp and connections, ensure the autosampler is injecting correctly. |

| Failure to meet system suitability criteria | Degraded standard or mobile phase, column issue, instrument problem | Prepare fresh solutions, replace the column, perform instrument maintenance and calibration. |

Conclusion

The accurate and precise use of this compound as a reference standard is fundamental for the reliable quality control of tetracycline-based pharmaceuticals. Adherence to the protocols and best practices outlined in these application notes will contribute to the generation of high-quality, reproducible analytical data, ensuring that pharmaceutical products meet the required quality standards.

References

Application Note and Protocol: Quantification of 4-Epianhydrochlortetracycline Hydrochloride in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the sample preparation and quantification of 4-epianhydrochlortetracycline hydrochloride (EACTC), a toxic degradation product of tetracycline, in pharmaceutical products. The protocol is based on modern high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods.

Introduction

Tetracycline is a broad-spectrum antibiotic widely used in human and veterinary medicine.[1][2] A critical aspect of quality control for tetracycline-containing pharmaceuticals is the monitoring of its degradation products, as some can be toxic. 4-epianhydrotetracycline (EATC), is a toxic degradation product of tetracycline.[1] The United States Pharmacopeia (USP) sets limits for EATC impurity in tetracycline products.[1]

This application note details a robust and efficient method for the sample preparation and quantification of this compound (EACTC) in pharmaceutical dosage forms, such as capsules. The described protocols utilize modern chromatographic techniques that offer significant improvements over older, more cumbersome methods that often used hazardous chemicals like dimethylformamide.[1]

Experimental Workflow

The overall workflow for the quantification of EACTC in pharmaceutical samples involves sample preparation, preparation of standards, system suitability testing, and chromatographic analysis.

Caption: Experimental workflow for EACTC quantification.

Materials and Reagents

-

This compound (EACTC) Reference Standard

-

Tetracycline hydrochloride (TC-HCl) Reference Standard

-

Acetonitrile (HPLC grade)

-

Ammonium dihydrogen orthophosphate

-

Orthophosphoric acid

-

Deionized water

-

0.2 µm syringe filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.

-

Analytical balance

-

Ultrasonic bath

-

pH meter

-

Volumetric flasks and pipettes

Detailed Experimental Protocols

Preparation of Mobile Phase

Mobile Phase A (20 mM NH4H2PO4, pH 2.2):

-

Dissolve 2.3 g of ammonium dihydrogen orthophosphate in 700 mL of deionized water.[1]

-

Transfer the solution to a 1 L volumetric flask and bring it to volume with deionized water.[1]

-

Adjust the pH to 2.2 with orthophosphoric acid.[1]

-

Filter the mobile phase through a 0.2 µm filter.[1]

Mobile Phase B (50% Acetonitrile in Mobile Phase A):

-

Mix 500 mL of acetonitrile with 500 mL of Mobile Phase A.[1]

-

Filter the mixture through a 0.2 µm filter.[1]

Preparation of Standard Solutions

EACTC Stock Standard Solution (e.g., 1000 mg/L):

-

Accurately weigh 10 mg of EACTC reference standard into a 10 mL volumetric flask.[1]

-

Add approximately 5 mL of Mobile Phase A and sonicate until completely dissolved.[1]

-

Bring to volume with Mobile Phase A and mix well.[1]

Tetracycline HCl Stock Standard Solution (e.g., 10520 mg/L):

-

Accurately weigh 526 mg of TC-HCl reference standard into a 50 mL volumetric flask.[1]

-

Add approximately 25 mL of Mobile Phase A and sonicate until completely dissolved.[1]

-

Bring to volume with Mobile Phase A and mix well.[1]

System Suitability Standard (Mixture of 100 mg/L TC and 25 mg/L EATC):

-

Pipette 250 µL of the TC-HCl stock standard solution and 625 µL of the EATC stock standard solution into a 25 mL volumetric flask.[1]

-

Bring to volume with Mobile Phase A and mix well.[1]

Working Standard Solutions for Calibration Curve:

-

Prepare a series of working standard solutions by diluting the EACTC stock standard solution with Mobile Phase A to achieve the desired concentrations for the calibration curve.[1]

Sample Preparation (from Capsules)

-

Determine the average weight of the contents of several tetracycline hydrochloride capsules.

-

Accurately weigh a portion of the capsule contents equivalent to one average dose.

-

For a 500 mg capsule, dissolve the contents in a 1 L volumetric flask with Mobile Phase A.[1] This creates a 500 mg/L solution.

-

Sonicate the solution to ensure complete dissolution.

-

Prior to injection, filter the sample solution through a 0.2 µm syringe filter.[1]

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in the Analysis of 4-Epianhydrochlortetracycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of 4-epianhydrochlortetracycline hydrochloride, a significant degradation product of chlortetracycline. The protocols are designed for analysts in pharmaceutical quality control, stability testing, and drug development who require a robust method for sample preparation prior to chromatographic analysis.

Introduction

This compound is a primary degradation product of chlortetracycline, formed under acidic conditions. Its presence in pharmaceutical formulations is an indicator of product instability and must be carefully monitored to ensure drug safety and efficacy. Accurate quantification of this impurity requires a clean sample extract, free from matrix interferences that can suppress or enhance the analytical signal in techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices. This application note details a recommended SPE protocol using a polymeric reversed-phase sorbent for the selective retention of this compound.

Analytical Principle

The method is based on the retention of this compound from a prepared sample solution onto a solid-phase extraction sorbent. The analyte's retention is primarily based on reversed-phase interactions. After loading the sample, interfering substances are washed away, and the purified analyte is then eluted with a suitable organic solvent. The resulting clean extract can be directly injected into an HPLC or LC-MS/MS system for quantification.

Experimental Protocols

Sample Preparation

The initial sample preparation will depend on the matrix (e.g., pharmaceutical tablets, capsules, ointments). The following is a general procedure for a solid dosage form.

-

1.1. Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve in a diluent (e.g., methanol or a mixture of mobile phase A and B) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

-

Prepare working standard solutions by serial dilution of the stock solution with the diluent to cover the desired calibration range.

-

-

1.2. Sample Extraction from Solid Dosage Form:

-

Weigh and finely powder a representative number of tablets or the contents of capsules.

-

Accurately weigh a portion of the powder equivalent to a single dose of the drug product into a volumetric flask.

-

Add a suitable extraction solvent. A common choice for tetracyclines is an acidic buffer like 0.1 M Na2EDTA-McIlvaine buffer (pH 4.0) or a mixture of methanol and an acidic aqueous solution.[1]

-

Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

-

Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.

-

Centrifuge or filter a portion of the extract through a 0.45 µm filter to remove particulate matter. The supernatant/filtrate is now ready for SPE cleanup.

-

Solid-Phase Extraction (SPE) Protocol

A polymeric reversed-phase sorbent, such as Oasis HLB, is recommended due to its high retention capacity for a wide range of compounds, including tetracyclines and their degradation products.

-

2.1. SPE Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced) or a similar polymeric reversed-phase C18 cartridge.

-

2.2. SPE Procedure:

-

Step 1: Conditioning

-

Pass 3 mL of methanol through the SPE cartridge. This step solvates the sorbent.

-

-

Step 2: Equilibration

-

Pass 3 mL of purified water (or a buffer matching the sample's aqueous component) through the cartridge. This prepares the sorbent for the aqueous sample.

-

-

Step 3: Sample Loading

-

Load 1-2 mL of the prepared sample extract onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

-

-

Step 4: Washing

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

-

Step 5: Elution

-

Elute the retained this compound with 2-3 mL of methanol or acetonitrile. Collect the eluate.

-

-

Step 6: Post-Elution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for the subsequent chromatographic analysis.

-

-

Analytical Method: HPLC-UV

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for tetracycline analysis consists of:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 4-epianhydrochlortetracycline has a characteristic absorbance maximum. A wavelength around 430 nm is often suitable.

-

Column Temperature: 30°C.

Data Presentation

While specific recovery data for this compound is not extensively published, the following table provides expected performance characteristics based on the analysis of tetracyclines and their degradation products using similar SPE and HPLC methods.

| Parameter | Expected Value/Range | Notes |

| SPE Recovery | > 85% | Recovery can be matrix-dependent. Optimization of wash and elution solvents may be required for complex matrices. Polymeric sorbents like Oasis HLB generally provide high recoveries for tetracyclines.[2] |

| Method Linearity (R²) | > 0.995 | Typically observed over a concentration range relevant for impurity analysis. |

| Precision (%RSD) | < 5% | For replicate injections of a standard solution. |

| Limit of Detection (LOD) | Analyte dependent | Dependent on the sensitivity of the detector and the final concentration of the sample. |

| Limit of Quantification (LOQ) | Analyte dependent | Typically, the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to analysis.

Caption: Workflow for SPE cleanup and analysis of this compound.

Logical Relationship of Tetracycline Degradation

The following diagram illustrates the degradation pathway of chlortetracycline to its epimer and anhydro derivatives.

Caption: Degradation pathway of chlortetracycline.

Conclusion

The described solid-phase extraction protocol provides a robust and effective method for the cleanup of this compound from pharmaceutical samples. The use of a polymeric reversed-phase sorbent ensures high recovery and removal of common matrix interferences. This sample preparation procedure, when coupled with a validated HPLC or LC-MS/MS method, allows for the accurate and precise quantification of this critical degradation product, supporting quality control and stability assessment of chlortetracycline-containing drug products.

References

Application Notes and Protocols for Developing a Stability-Indicating Assay for Chlortetracycline and its Degradants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlortetracycline (CTC) is a broad-spectrum tetracycline antibiotic. To ensure its efficacy and safety, a validated stability-indicating assay is crucial for quantifying the drug substance and its degradation products in the presence of excipients. This document provides a comprehensive protocol for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for chlortetracycline.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such a method involves subjecting the API to forced degradation under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines, to generate potential degradants and ensure the method's specificity.

Experimental Workflow

The development of a stability-indicating assay for chlortetracycline involves a systematic workflow, from understanding the molecule's properties to validating the final analytical method.

Caption: Experimental workflow for stability-indicating assay development.

Experimental Protocols

Materials and Reagents

-

Chlortetracycline Hydrochloride Reference Standard

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Oxalic Acid Dihydrate

-

Sodium Oxalate

-

Sodium Decane Sulfonate

-

Deionized Water

HPLC Method Protocol

A reverse-phase HPLC method is employed for the separation and quantification of chlortetracycline and its degradants.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | Prodigy 5 µm ODS3, 4.6 x 150 mm[1] |

| Mobile Phase | 4 mM oxalic acid dihydrate, 4 mM sodium oxalate, 4 mM sodium decane sulfonate in 66% water and 34% acetonitrile[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Detector | UV at 370 nm[1] |

| Column Temperature | Ambient |

| Run Time | 20 minutes |

Preparation of Mobile Phase:

-

Dissolve the required amounts of oxalic acid dihydrate, sodium oxalate, and sodium decane sulfonate in deionized water.

-

Mix with acetonitrile in the specified ratio.

-

Filter through a 0.45 µm membrane filter and degas before use.

Preparation of Standard Solution:

-

Accurately weigh about 10 mg of Chlortetracycline Hydrochloride Reference Standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

Preparation of Sample Solution:

-

Accurately weigh a quantity of the sample equivalent to about 10 mg of chlortetracycline into a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are performed to generate the degradation products and demonstrate the specificity of the method. Tetracyclines are known to be unstable under alkaline conditions, while they are more stable in acidic environments.[] Degradation is also accelerated at higher temperatures.[]

Table 2: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 2 hours at 80°C[3] |

| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours at 80°C[3] |

| Oxidative Degradation | 3% H₂O₂ | 2 hours at room temperature[3] |

| Thermal Degradation | 60°C in an oven | 6 hours[3] |

| Photolytic Degradation | UV light at 254 nm | 6 hours[3] |

Protocol for Forced Degradation:

-

For each stress condition, prepare a solution of chlortetracycline at a concentration of 1 mg/mL.

-

Acid and Alkaline Hydrolysis: Add the specified acid or base to the drug solution and reflux at 80°C for 2 hours.[3] After cooling, neutralize the solutions before dilution and injection.

-

Oxidative Degradation: Add the specified concentration of H₂O₂ to the drug solution and keep it at room temperature for 2 hours.[3]

-

Thermal Degradation: Keep the solid drug powder in an oven at 60°C for 6 hours.[3] Then, prepare a solution for analysis.

-

Photolytic Degradation: Expose the solid drug powder to UV light at 254 nm for 6 hours.[3] Subsequently, prepare a solution for analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Chlortetracycline Degradation Pathways

The degradation of chlortetracycline can proceed through various pathways depending on the stress conditions applied. Common degradation reactions include epimerization, dehydration, and cleavage of the tetracyclic ring system.[4]

Caption: Potential degradation pathways of Chlortetracycline.

Data Presentation and Analysis

The results from the forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of degradation products.